(E)-ethyl 4-butoxy-2-oxobut-3-enoate (E)-ethyl 4-butoxy-2-oxobut-3-enoate
Brand Name: Vulcanchem
CAS No.: 502164-22-9
VCID: VC8121846
InChI: InChI=1S/C10H16O4/c1-3-5-7-13-8-6-9(11)10(12)14-4-2/h6,8H,3-5,7H2,1-2H3/b8-6+
SMILES: CCCCOC=CC(=O)C(=O)OCC
Molecular Formula: C10H16O4
Molecular Weight: 200.23 g/mol

(E)-ethyl 4-butoxy-2-oxobut-3-enoate

CAS No.: 502164-22-9

Cat. No.: VC8121846

Molecular Formula: C10H16O4

Molecular Weight: 200.23 g/mol

* For research use only. Not for human or veterinary use.

(E)-ethyl 4-butoxy-2-oxobut-3-enoate - 502164-22-9

Specification

CAS No. 502164-22-9
Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
IUPAC Name ethyl (E)-4-butoxy-2-oxobut-3-enoate
Standard InChI InChI=1S/C10H16O4/c1-3-5-7-13-8-6-9(11)10(12)14-4-2/h6,8H,3-5,7H2,1-2H3/b8-6+
Standard InChI Key WSQKPVMVPNBPFV-SOFGYWHQSA-N
Isomeric SMILES CCCCO/C=C/C(=O)C(=O)OCC
SMILES CCCCOC=CC(=O)C(=O)OCC
Canonical SMILES CCCCOC=CC(=O)C(=O)OCC

Introduction

(E)-Ethyl 4-butoxy-2-oxobut-3-enoate is an organic compound with the molecular formula C10H16O4. It is a conjugated ester featuring a butoxy substituent and an oxo group, which contributes to its distinct chemical reactivity and functional versatility in synthetic organic chemistry. This compound is primarily used as an intermediate in the synthesis of complex organic molecules, including potential bioactive compounds.

Synthesis

The synthesis of (E)-ethyl 4-butoxy-2-oxobut-3-enoate typically involves esterification and enolate chemistry. A common approach includes:

  • Reacting ethyl acetoacetate with butanol under acidic conditions to introduce the butoxy group.

  • Controlled dehydration to form the conjugated double bond in the E configuration.

In industrial applications, continuous flow processes are often employed to optimize yields and ensure precise control over reaction parameters.

Applications in Organic Synthesis

(E)-Ethyl 4-butoxy-2-oxobut-3-enoate serves as a versatile intermediate due to its reactive functional groups:

  • Nucleophilic/Electrophilic Reactions: The compound can act as either a nucleophile or electrophile depending on reaction conditions.

  • Hydrogen Bonding: The oxo and ester groups allow for interactions with other molecules, facilitating targeted modifications.

  • Derivatization: It can be converted into various derivatives through reactions such as alkylation, reduction, or Michael addition.

These properties make it valuable for synthesizing:

  • Pharmaceuticals

  • Agrochemicals

  • Fine chemicals

Potential Biological Activity

Preliminary studies suggest that derivatives of (E)-ethyl 4-butoxy-2-oxobut-3-enoate may exhibit biological activity relevant to drug discovery:

  • Interaction with molecular targets due to its hydrogen bonding capabilities.

  • Potential roles in the development of antimicrobial or cytotoxic agents.

Further research is required to elucidate its pharmacological mechanisms and therapeutic potential.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Properties
Ethyl 4-Ethoxy-2-Oxobut-3-EnoateEthoxy instead of butoxy groupReduced steric hindrance
Methyl 4-Butoxy-2-Oxobut-3-EnoateMethyl ester instead of ethyl esterVariations in solubility and reactivity
Ethyl 4-Methoxybutyric AcidMethoxy group instead of butoxyAltered electronic properties

The butoxy group in (E)-ethyl 4-butoxy-2-oxobut-3-enoate provides steric bulk and hydrophobicity, distinguishing it from its analogs.

Challenges and Future Directions

  • Scalability: Industrial-scale synthesis requires optimization for cost-effectiveness and environmental sustainability.

  • Biological Studies: Further investigation into its bioactivity is needed to assess its potential as a drug precursor.

  • Reactivity Control: Fine-tuning reaction conditions can expand its utility in synthesizing diverse derivatives.

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